molecular formula C7H6NNaO3 B12785110 Sodium N,2-dihydroxybenzamide CAS No. 2460-25-5

Sodium N,2-dihydroxybenzamide

Cat. No.: B12785110
CAS No.: 2460-25-5
M. Wt: 175.12 g/mol
InChI Key: OPTUZPZNSBCIQW-UHFFFAOYSA-M
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Description

Sodium N,2-dihydroxybenzamide is an organic compound that incorporates both a hydroxamate group and a phenoxy group in the ortho-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Sodium N,2-dihydroxybenzamide involves the reaction of N,2-dihydroxybenzamide with sodium hydroxide. This reaction typically occurs in a solvent such as methanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the preparation of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines. This process often employs catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation .

Chemical Reactions Analysis

Types of Reactions

Sodium N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, hydroxamic acids, and other derivatives that retain the core structure of this compound .

Mechanism of Action

The mechanism of action of Sodium N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport and storage in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium N,2-dihydroxybenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydroxamate and phenoxy groups in the ortho-position. This structural feature gives it distinct coordination chemistry properties and makes it particularly effective in chelating metal ions and forming stable complexes .

Properties

CAS No.

2460-25-5

Molecular Formula

C7H6NNaO3

Molecular Weight

175.12 g/mol

IUPAC Name

sodium;2-(hydroxycarbamoyl)phenolate

InChI

InChI=1S/C7H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8-11;/h1-4,9,11H,(H,8,10);/q;+1/p-1

InChI Key

OPTUZPZNSBCIQW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)[O-].[Na+]

Origin of Product

United States

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